molecular formula C₂₇H₃₂N₄O₈S B1146853 米拉贝格隆 o-葡萄糖苷酸 CAS No. 1365244-65-0

米拉贝格隆 o-葡萄糖苷酸

货号 B1146853
CAS 编号: 1365244-65-0
分子量: 572.63
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mirabegron o-glucuronide is a metabolite of Mirabegron . Mirabegron is a sympathomimetic beta-3 adrenergic receptor agonist used to relax the smooth muscle of the bladder in the treatment of urinary frequency and incontinence .


Synthesis Analysis

The synthesis of Mirabegron involves various crystallization methods without using any organic solvents at several temperatures . The process for the preparation of Mirabegron alpha-form crystals has been patented .

科学研究应用

  1. 代谢和心血管作用:米拉贝格隆通过增加棕色脂肪组织 (BAT) 生热作用、白色脂肪组织 (WAT) 脂解和胰岛素敏感性,在改善肥胖相关代谢疾病方面显示出前景。已观察到它可以增加人类的 BAT 代谢活动、静息能量消耗、有益的脂蛋白生物标志物和胰岛素敏感性 (O'mara 等人,2020)。米拉贝格隆在治疗剂量下的心血管安全性与抗毒蕈碱药物(OAB 的一线疗法)相当,对心脏和血管的影响有限 (Rosa 等人,2016).

  2. 在老年患者中的疗效:米拉贝格隆对减少 OAB 老年患者的失禁发作和排尿次数有效,为抗胆碱能治疗提供了耐受性良好的替代方案 (Wagg 等人,2014).

  3. 安全性概况:米拉贝格隆通常耐受性良好,安全性优于抗胆碱能药物。它发生典型抗胆碱能不良事件(如口干和便秘)的发生率较低 (Tyagi 等人,2011).

  4. 药代动力学和代谢:该药物吸收迅速,以未改变的形式和代谢产物在血浆中循环,主要以未改变的形式从尿液和粪便中排出。关键的代谢反应包括酰胺水解、葡萄糖醛酸化和仲胺的 N-脱烷基化或氧化 (Takusagawa 等人,2012).

  5. 潜在的抗肥胖应用:米拉贝格隆作为一种潜在的抗肥胖药物引起了人们的兴趣,特别是由于它激活人体棕色脂肪组织的能力 (Hainer, 2016).

  6. 肥胖人类的葡萄糖稳态:对肥胖、胰岛素抵抗的人类进行米拉贝格隆治疗已显示出改善葡萄糖耐量、减少血红蛋白 A1c、增强胰岛素敏感性和 β 细胞功能 (Finlin 等人,2020).

安全和危害

Mirabegron can cause serious eye irritation, is suspected of damaging the unborn child, and may cause harm to breast-fed children . It is harmful if swallowed . Increased blood pressure, worsening of preexisting hypertension, and urinary retention have been reported .

未来方向

Mirabegron has been explored for its utility in metabolic disorders due to its potential to increase human brown adipose tissue (BAT) activity, resting energy expenditure (REE), non-esterified fatty acids (NEFA) content, body temperature, heart rate, blood pressure, and blood insulin content . These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by Mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .

属性

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(1R)-2-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethylamino]-1-phenylethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O8S/c28-27-31-18(14-40-27)12-20(32)30-17-8-6-15(7-9-17)10-11-29-13-19(16-4-2-1-3-5-16)38-26-23(35)21(33)22(34)24(39-26)25(36)37/h1-9,14,19,21-24,26,29,33-35H,10-13H2,(H2,28,31)(H,30,32)(H,36,37)/t19-,21-,22-,23+,24-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLQDOWMJNKLOR-JBWRIQTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mirabegron o-glucuronide

CAS RN

1365244-65-0
Record name Mirabegron o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIRABEGRON O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR82L4OOM4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
K Konishi, D Tenmizu, S Takusagawa - European Journal of Drug …, 2018 - Springer
Background and Objectives Mirabegron is cleared by multiple mechanisms, including drug-metabolizing enzymes. One of the most important clearance pathways is direct …
Number of citations: 4 link.springer.com
J Dickinson, M Lewand, T Sawamoto… - Clinical drug …, 2013 - Springer
… eight circulating metabolites (M5 [deacylated mirabegron (M16)-N ω -acetylated], M8 [mirabegron-N-α-oxidation body (phenylacetic acid derivative)], M11 [mirabegron-O-glucuronide], …
Number of citations: 34 link.springer.com
J Lee, S Moy, J Meijer, W Krauwinkel… - Clinical drug …, 2013 - Springer
… Rifampicin also increased the metabolic ratios of mirabegron O-glucuronide M11 (+72 %), carbamoylglucuronide M13 (+182 %), and N-glucuronide M14 (+76 %), suggesting that, in …
Number of citations: 40 link.springer.com
W Krauwinkel, J van Dijk, M Schaddelee, C Eltink… - Clinical …, 2012 - Elsevier
… and eight metabolites (M5 [deacylated mirabegron (M16)-N ω -acetylated], M8 [mirabegron-N-α-oxidation body (phenylacetic acid derivative)], M11 [mirabegron-O-glucuronide], M12 […
Number of citations: 98 www.sciencedirect.com
M Kashyap, P Tyagi - Expert Opinion on Drug Metabolism & …, 2013 - Taylor & Francis
… Glucuronidation consist of several conjugation mechanisms including O-glucuronic acid conjugation that produces M11 [mirabegron-O-glucuronide], N-glucuronic acid conjugation is …
Number of citations: 22 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。